molecular formula C10H19NO B2421043 [4-(Cyclopropylmethyl)oxan-4-yl]methanamine CAS No. 1385696-84-3

[4-(Cyclopropylmethyl)oxan-4-yl]methanamine

Cat. No. B2421043
CAS RN: 1385696-84-3
M. Wt: 169.268
InChI Key: KVCPWVSEAIMBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(Cyclopropylmethyl)oxan-4-yl]methanamine” is a chemical compound with the molecular formula C10H19NO. It is also known as cyclopropyl (tetrahydro-2H-pyran-4-yl)methylamine . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO/c10-9(7-1-2-7)8-3-5-11-6-4-8/h7-9H,1-6,10H2 . This code provides a specific representation of the molecule’s structure. The molecular weight of this compound is 155.24 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Understanding Cytochrome P450 Inhibition

Cytochrome P450 enzymes are crucial in drug metabolism, and understanding their inhibition is vital for predicting potential drug-drug interactions. The selectivity of chemical inhibitors, such as various arylcyclohexylamines, plays a critical role in deciphering the involvement of specific CYP isoforms. In-depth research in this area helps in predicting how drugs and compounds, potentially including [4-(Cyclopropylmethyl)oxan-4-yl]methanamine, interact with these enzymes, influencing metabolism and pharmacological effects (Khojasteh et al., 2011).

Methanotrophs and Biotechnological Applications

Understanding the role and potential of methanotrophs, bacteria that use methane as their sole carbon source, can shed light on the biotechnological applications of various compounds, including this compound. Methanotrophs offer a plethora of applications, from generating single-cell protein to producing components for nanotechnology, highlighting the potential of harnessing such organisms for biotechnological advancements (Strong et al., 2015).

Understanding Organophosphate Exposure and Protection

Research into reversible cholinesterase inhibitors as pretreatment for exposure to organophosphates provides insights into the protective measures and mechanisms against toxic exposure. This knowledge is essential for the safe handling and potential therapeutic use of various compounds, including arylcyclohexylamines, ensuring safety and efficacy in their application (Lorke & Petroianu, 2018).

Ethylene-Action Inhibition in Agriculture

Research into ethylene-action inhibitors like 1-methylcyclopropene (1-MCP) provides insights into their effects on the ripening and senescence of fruits and vegetables, which might be relevant for compounds with similar properties. This knowledge contributes to the agricultural sector by potentially improving the storage life and quality of produce, indicating a broad application spectrum for such inhibitors (Watkins, 2006).

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[4-(cyclopropylmethyl)oxan-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c11-8-10(7-9-1-2-9)3-5-12-6-4-10/h9H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCPWVSEAIMBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2(CCOCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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